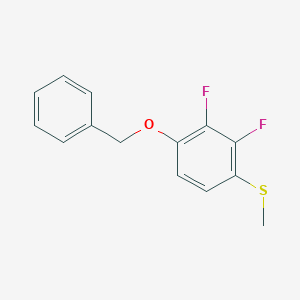

(4-(Benzyloxy)-2,3-difluorophenyl)(methyl)sulfane

Description

The exact mass of the compound this compound is 266.05769250 g/mol and the complexity rating of the compound is 246. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3-difluoro-1-methylsulfanyl-4-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2OS/c1-18-12-8-7-11(13(15)14(12)16)17-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FADXKJVYXZHJEX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C(=C(C=C1)OCC2=CC=CC=C2)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for the Formation of 4 Benzyloxy 2,3 Difluorophenyl Methyl Sulfane

Retrosynthetic Analysis of the (4-(Benzyloxy)-2,3-difluorophenyl)(methyl)sulfane Scaffold

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, readily available starting materials through a series of logical bond disconnections, which correspond to the reverse of known chemical reactions. For this compound (Target Molecule 1 ), two primary retrosynthetic disconnections are most logical, focusing on the formation of the aryl-sulfur and aryl-oxygen bonds.

Primary Disconnections:

C-S Bond Disconnection: The most direct approach involves the disconnection of the aryl C-S bond. This is a common and robust strategy for the synthesis of aryl sulfides. This disconnection leads to two synthons: a nucleophilic methylthiolate equivalent (2 ) and an electrophilic (4-(benzyloxy)-2,3-difluorophenyl) cation equivalent (3 ). The corresponding synthetic equivalents would be a methylthiolating agent (e.g., sodium thiomethoxide, NaSMe) and an activated aromatic precursor such as 1-halo-4-(benzyloxy)-2,3-difluorobenzene (4 ), where X can be I, Br, Cl, or a triflate group. This pathway is advantageous as numerous methods exist for C-S bond formation.

C-O Bond Disconnection: An alternative disconnection breaks the benzyloxy ether bond. This leads to a (4-hydroxy-2,3-difluorophenyl)(methyl)sulfane synthon (5 ) and an electrophilic benzyl (B1604629) cation equivalent (6 ). The corresponding real-world reagents would be the phenol (B47542) derivative (7 ) and a benzyl halide like benzyl bromide (BnBr). This route would typically involve a Williamson ether synthesis in the final step.

The C-S bond disconnection is often preferred as the final key step, as the introduction of the sulfur moiety can sometimes be sensitive to conditions used in other synthetic steps. This analysis forms the basis for planning the synthesis of the necessary precursors.

Precursor Synthesis and Functional Group Interconversions Leading to Key Intermediates

The successful synthesis of the target molecule hinges on the efficient preparation of key intermediates, primarily the substituted difluorobenzene core. A plausible synthetic sequence often starts with commercially available, less complex fluorinated aromatics, such as 2,3-difluorophenol (B1222669).

A potential synthetic route to the key intermediate, 1-halo-4-(benzyloxy)-2,3-difluorobenzene (4 ), could proceed as follows:

Benzylation of Phenol: The synthesis can commence with the protection of the hydroxyl group of 2,3-difluorophenol (8 ). This is typically achieved via a Williamson ether synthesis, reacting the phenol with benzyl bromide in the presence of a base like potassium carbonate (K₂CO₃) to yield 1-(benzyloxy)-2,3-difluorobenzene (9 ).

Electrophilic Aromatic Substitution: The next step involves introducing a functional group at the C4 position, para to the benzyloxy group. Due to the ortho-, para-directing nature of the benzyloxy group, electrophilic substitution such as nitration (using HNO₃/H₂SO₄) can be employed to install a nitro group, yielding 1-(benzyloxy)-2,3-difluoro-4-nitrobenzene (B1443020) (10 ).

Functional Group Interconversion: The nitro group is a versatile handle for further transformations. It can be reduced to an amino group (using reagents like Fe/HCl or catalytic hydrogenation) to form 4-(benzyloxy)-2,3-difluoroaniline (11 ).

Introduction of a Leaving Group: The resulting aniline (B41778) can then be converted into a suitable leaving group for the subsequent C-S coupling reaction. A Sandmeyer reaction, for instance, can transform the amino group into a halide (e.g., bromo or iodo) by treatment with sodium nitrite (B80452) (NaNO₂) in the presence of a mineral acid, followed by the addition of a copper(I) halide salt (CuBr or CuI), to afford the desired precursor 4 .

An alternative precursor, 4-(benzyloxy)-2,3-difluorophenol (B2974580) (12 ), could be synthesized from related starting materials and serve as an intermediate for installing the methyl sulfide (B99878) group prior to benzylation.

Advanced C-S Bond Formation Methodologies for the Methyl Sulfide Moiety

The formation of the aryl-sulfur bond is the crucial step in this synthesis. Several modern and classical methodologies can be employed to introduce the methyl sulfide moiety onto the difluorinated aromatic ring.

Nucleophilic aromatic substitution (SₙAr) is a powerful method for forming C-S bonds, particularly on electron-deficient aromatic rings. The presence of two electron-withdrawing fluorine atoms on the benzene (B151609) ring activates the precursor (4 ) towards nucleophilic attack.

The reaction proceeds via a two-step addition-elimination mechanism. A nucleophile, such as the methylthiolate anion (CH₃S⁻), attacks the carbon atom bearing the leaving group (X), forming a resonance-stabilized negative intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group is eliminated, restoring aromaticity and yielding the final product. The rate of this reaction is enhanced by the presence of electron-withdrawing groups, like fluorine, which stabilize the negatively charged intermediate. Fluorine itself can act as a leaving group in SₙAr reactions, especially when positioned ortho or para to a strong electron-withdrawing group.

Typical conditions involve reacting the aryl halide (4 ) with a source of methylthiolate, such as sodium thiomethoxide (NaSMe) or methanethiol (B179389) (MeSH) in the presence of a base (e.g., K₂CO₃, Cs₂CO₃), in a polar aprotic solvent like DMF, NMP, or DMSO.

Table 1: Representative Conditions for SₙAr Methylthiolation

| Aryl Precursor | Thiol Source | Base | Solvent | Temperature | Yield |

|---|---|---|---|---|---|

| Activated Aryl Fluoride (B91410) | MeSH | K₂CO₃ | DMF | 80-120 °C | Good-Excellent |

| Activated Aryl Chloride | NaSMe | - | NMP | 100-150 °C | Good-Excellent |

| Activated Aryl Bromide | MeSSMe/Reducing Agent | Cs₂CO₃ | DMSO | 120-160 °C | Moderate-Good |

Transition metal-catalyzed cross-coupling reactions have become indispensable tools for C-S bond formation, offering milder conditions and broader substrate scope compared to traditional methods.

Ullmann Condensation: The Ullmann reaction is a classic copper-catalyzed method for forming aryl-heteroatom bonds. The C-S coupling variant involves the reaction of an aryl halide with a thiol or its corresponding salt in the presence of a copper catalyst. Traditional Ullmann conditions often require high temperatures (>200 °C) and stoichiometric amounts of copper. However, modern protocols have been developed that utilize soluble copper(I) salts (e.g., CuI) in combination with ligands such as phenanthroline or proline, allowing the reaction to proceed under significantly milder conditions.

Buchwald-Hartwig Cross-Coupling: The palladium-catalyzed Buchwald-Hartwig amination has been successfully extended to C-S bond formation, providing a highly versatile and efficient method for synthesizing aryl sulfides. This reaction couples an aryl halide or triflate with a thiol using a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical for catalytic activity, with bulky, electron-rich phosphine ligands such as Xantphos, BINAP, or dppf often providing the best results. The reaction mechanism involves oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the thiolate, and finally reductive elimination to form the C-S bond and regenerate the catalyst. This methodology is known for its excellent functional group tolerance and generally mild reaction conditions.

Table 2: Comparison of Ullmann and Buchwald-Hartwig C-S Coupling

| Feature | Ullmann-Type Coupling | Buchwald-Hartwig-Type Coupling |

|---|---|---|

| Metal Catalyst | Copper (e.g., CuI, Cu₂O) | Palladium (e.g., Pd(OAc)₂, Pd₂(dba)₃) |

| Ligands | Proline, Phenanthroline, Diamines | Bulky Phosphines (Xantphos, BINAP) |

| Typical Substrates | Aryl Iodides, Aryl Bromides | Aryl Halides (Cl, Br, I), Triflates |

| Reaction Temp. | Often high (80-200 °C) | Milder (RT-120 °C) |

| Advantages | Inexpensive metal catalyst | High functional group tolerance, broad scope |

| Disadvantages | Harsher conditions, substrate limitations | Cost of palladium and ligands |

Decarbonylative cross-coupling has recently emerged as a novel strategy for forming C-S bonds, utilizing carboxylic acids or their derivatives as aryl electrophiles. This approach is particularly attractive as carboxylic acids are abundant and often more stable than the corresponding aryl halides.

In a typical nickel- or palladium-catalyzed decarbonylative thioetherification, an aryl carboxylic acid is first activated in situ, often forming a mixed anhydride. This intermediate then undergoes oxidative addition to the low-valent metal center. Subsequent decarbonylation (loss of a CO molecule) generates an aryl-metal intermediate, which can then react with a thiol or another sulfur source, followed by reductive elimination to yield the aryl sulfide. This method avoids the need to pre-functionalize the aromatic ring with a halide, offering a more atom- and step-economical pathway. For the synthesis of the target molecule, 4-(benzyloxy)-2,3-difluorobenzoic acid would be the required precursor.

Electrochemical synthesis offers a green and efficient alternative for constructing C-S bonds, often proceeding without the need for metal catalysts or chemical oxidants. These methods use an electric current to mediate the reaction between an aromatic compound and a sulfur source.

A common approach involves the electrolysis of a solution containing an aryl halide (like 1-iodo-4-(benzyloxy)-2,3-difluorobenzene) and a dialkyl disulfide (e.g., dimethyl disulfide, MeSSMe). The reaction can be performed in an undivided cell using a sacrificial anode (e.g., Mg) and a cathode (e.g., graphite). The disulfide is reduced at the cathode to generate the thiolate anion, which then reacts with the aryl halide. This method presents advantages in terms of operational simplicity and mild conditions.

Regioselective Introduction of Difluorination and Benzyloxy Substituents on the Phenyl Ring

The key challenge in synthesizing the target molecule lies in the precise installation of the two fluorine atoms at the C2 and C3 positions and the benzyloxy group at the C4 position of the phenyl ring. The order of these transformations and the choice of reagents are critical for controlling the regiochemical outcome.

Achieving a specific difluorination pattern on an aromatic ring is a significant synthetic challenge. The electronic properties of the substituents already present on the ring dictate the position of incoming groups. chemistrysteps.comnih.gov Activating groups generally direct incoming electrophiles to the ortho and para positions, while deactivating groups direct them to the meta position. chemistrysteps.commasterorganicchemistry.com

Several methods exist for introducing fluorine into an aromatic ring. Traditional methods like the Balz-Schiemann reaction, which involves the thermal decomposition of diazonium fluoroborates, have been widely used but often require harsh conditions and can have safety concerns due to the potentially explosive nature of diazonium salts. dovepress.com Modern fluorination techniques often employ electrophilic fluorinating agents (containing an F source) such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor™. These reagents are milder and offer better selectivity. researchgate.net

To achieve the 2,3-difluoro substitution pattern, a multi-step strategy is typically required, often involving directing groups to guide the fluorination steps. For instance, one might start with a precursor that has a directing group that facilitates fluorination at the desired positions. The relative positions of the substituents are described as ortho (adjacent), meta (separated by one carbon), and para (opposite). youtube.com The stability of the carbocation intermediate formed during electrophilic aromatic substitution determines the regioselectivity. masterorganicchemistry.com

Table 1: Comparison of Aromatic Fluorination Methods

| Method | Fluorinating Agent | Typical Conditions | Advantages | Disadvantages |

| Balz-Schiemann | Diazonium fluoroborates (ArN₂⁺BF₄⁻) | High temperatures, thermal decomposition | Can be effective for single fluorine introduction | Explosive intermediates, harsh conditions dovepress.com |

| Electrophilic Fluorination | N-fluoro compounds (e.g., NFSI, Selectfluor™) | Milder conditions, often requires a catalyst | Milder, more selective, better functional group tolerance researchgate.net | Reagents can be expensive |

| Nucleophilic Aromatic Substitution (SₙAr) | Fluoride salts (e.g., KF, CsF) | High temperatures, polar aprotic solvents | Cost-effective fluoride source | Requires electron-withdrawing groups on the ring rsc.org |

The introduction of the benzyloxy group is commonly achieved via the Williamson ether synthesis. This classic and versatile method involves the reaction of an alkoxide with a primary alkyl halide. masterorganicchemistry.com In the context of synthesizing this compound, this would typically involve the deprotonation of a precursor phenol, 4-(methylthio)-2,3-difluorophenol, to form a phenoxide ion. This is followed by a nucleophilic substitution (Sₙ2) reaction with benzyl bromide or benzyl chloride. masterorganicchemistry.comorganic-chemistry.org

The reaction is generally carried out under basic conditions. A strong base, such as sodium hydride (NaH), is often used to ensure complete deprotonation of the phenol. organic-chemistry.org The choice of solvent is also crucial; non-protic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) are commonly employed. francis-press.com

Reaction Scheme: Williamson Ether Synthesis Step 1: Deprotonation Ar-OH + Base → Ar-O⁻ + Base-H⁺

Step 2: Nucleophilic Substitution Ar-O⁻ + Bn-X → Ar-O-Bn + X⁻ (where Ar = substituted phenyl ring, Bn = benzyl, X = halide)

While highly effective, traditional Williamson synthesis can be limited by the need for strongly basic conditions, which may not be compatible with sensitive functional groups on the substrate. orgsyn.org Alternative methods using reagents like 2-benzyloxy-1-methylpyridinium triflate allow for benzylation under neutral conditions. organic-chemistry.orgorgsyn.org

Optimization of Reaction Conditions and Reaction Pathway Control for High Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield of the desired product while minimizing the formation of byproducts. For a multi-step synthesis, each step must be carefully controlled. Key parameters that are typically optimized include the choice of reagents, solvents, temperature, reaction time, and catalysts. scielo.br

For the difluorination step, optimization would involve screening different fluorinating agents and catalysts to find the combination that provides the best regioselectivity and yield. The reaction temperature and time are also critical; prolonged reaction times or high temperatures can lead to side reactions and decomposition. scielo.br

In the Williamson ether synthesis, factors influencing the outcome include the nature of the base, solvent, and temperature. francis-press.com For instance, the choice between sodium hydroxide (B78521) and sodium hydride can affect the reaction rate and yield. The temperature must be controlled to prevent side reactions, such as elimination reactions with the alkyl halide. masterorganicchemistry.com Monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or gas chromatography (GC) allows for the determination of the optimal reaction time. scielo.br

Table 2: Parameters for Reaction Optimization

| Parameter | Considerations for Optimization | Potential Impact |

| Solvent | Polarity, aprotic vs. protic, boiling point | Affects solubility of reagents, reaction rate, and pathway (e.g., Sₙ2 vs. elimination). francis-press.com |

| Temperature | Reaction rate vs. stability of reactants and products | Higher temperatures increase reaction rates but can lead to undesired side products or decomposition. scielo.br |

| Catalyst | Type (e.g., phase-transfer, acid, base), loading | Can significantly increase reaction rate and selectivity. researchgate.net |

| Concentration | Molarity of reactants | Can influence reaction kinetics and the formation of intermolecular vs. intramolecular products. |

| Reagent Stoichiometry | Molar ratio of reactants | Using an excess of one reagent can drive the reaction to completion but may complicate purification. |

Green Chemistry Principles and Sustainable Synthetic Routes for this compound

Applying the principles of green chemistry to the synthesis of fluorinated aromatic compounds is an area of growing importance. researchgate.net The goal is to develop synthetic routes that are more environmentally friendly, safer, and more efficient. dovepress.com

Key green chemistry considerations include:

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents like dichloromethane (B109758) or benzene with greener alternatives such as acetonitrile, water, or even solvent-free conditions. scielo.brresearchgate.net Recent advances have shown that some fluorination reactions can be successfully carried out in aqueous media, which was previously thought to be incompatible with "untamed" fluorine chemistry. rsc.org

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption.

Catalysis: Using catalytic reagents in small amounts rather than stoichiometric reagents to minimize waste. researchgate.net

In the context of synthesizing the target molecule, a greener approach to the Williamson ether synthesis could involve using a phase-transfer catalyst in an aqueous medium, which avoids the need for large quantities of volatile organic solvents. researchgate.net For the fluorination step, developing catalytic methods that use safer and more abundant fluoride sources, such as potassium fluoride, is a key goal. rsc.org Mechanochemical methods, where reactions are carried out in the solid state by grinding, can eliminate the need for bulk solvents altogether, significantly reducing the environmental impact. rsc.org

Chemical Reactivity and Transformation Pathways of 4 Benzyloxy 2,3 Difluorophenyl Methyl Sulfane

Stability and Degradation Studies under Diverse Chemical Environments

The stability of (4-(Benzyloxy)-2,3-difluorophenyl)(methyl)sulfane is a critical consideration for its storage and use in synthetic applications. Generally, the molecule exhibits good stability under neutral conditions. The thioether (sulfide) linkage is robust, and the benzyl (B1604629) ether is also relatively unreactive without specific catalysts or harsh reagents. organic-chemistry.org The difluorinated aromatic ring is chemically inert to many conditions due to the high strength of the carbon-fluorine bond.

However, the compound's stability can be compromised under specific chemical environments:

Strongly Acidic Conditions: While the S-benzyl group is noted to be stable towards trifluoroacetic acid, very strong acids like anhydrous HF can cleave such linkages. thieme-connect.de Similarly, strong acids can promote the cleavage of the benzyloxy ether group, although this typically requires harsh conditions. organic-chemistry.org

Strongly Basic Conditions: The molecule is generally stable to bases, as the functional groups present are not typically susceptible to base-catalyzed hydrolysis under standard conditions.

Oxidizing Environments: The methyl thioether group is the most sensitive part of the molecule to oxidation. Exposure to common oxidizing agents will readily convert the sulfide (B99878) to a sulfoxide (B87167) and subsequently to a sulfone. nih.govmasterorganicchemistry.com This reactivity is a key transformation pathway discussed in detail in section 3.2.

Reductive Conditions: The benzyloxy group is susceptible to cleavage via catalytic hydrogenolysis. organic-chemistry.org This reaction must be considered when planning synthetic routes involving reductions, as it can lead to unintended deprotection. The thioether group can also act as a poison for certain hydrogenation catalysts. researchgate.net

Oxidation Chemistry of the Methyl Thioether Group

The sulfur atom of the methyl thioether group is readily oxidized, providing a pathway to synthesize the corresponding sulfoxide and sulfone derivatives. This transformation significantly alters the electronic properties and steric profile of the molecule.

Selective Oxidation to Sulfoxide and Sulfone Derivatives

The oxidation of thioethers is a fundamental reaction that can be controlled to yield either the sulfoxide or the sulfone. mdpi.com The initial oxidation of the sulfide produces the sulfoxide. Further oxidation of the sulfoxide yields the sulfone. nih.govlibretexts.org These two oxidation states allow for fine-tuning of the molecule's properties. In medicinal chemistry, for example, the thioether moiety is sometimes oxidized to a sulfoxide or sulfone as part of its metabolic pathway or to modify its biological activity. thieme-connect.de

The reaction progression can be summarized as: this compound → (4-(Benzyloxy)-2,3-difluorophenyl)(methyl)sulfoxide → (4-(Benzyloxy)-2,3-difluorophenyl)(methyl)sulfone

Controlled Stoichiometric and Catalytic Oxidation Methods

Precise control over the oxidation state is achieved by careful selection of the oxidant and reaction conditions.

To Sulfoxide: Selective oxidation to the sulfoxide requires mild and controlled conditions. A common method involves using one equivalent of an oxidant like hydrogen peroxide (H₂O₂) or a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) at low temperatures. masterorganicchemistry.comjsynthchem.com Catalytic systems, for instance, those using titanium-containing zeolites or manganese nanoparticles with H₂O₂, can offer high selectivity for sulfoxide formation. jsynthchem.comresearchgate.net N-fluorobenzenesulfonimide (NFSI) has also been reported as an effective reagent for the selective synthesis of sulfoxides from sulfides. rsc.org

To Sulfone: To achieve the higher oxidation state of the sulfone, more forceful conditions or a higher stoichiometry of the oxidant are necessary. Using two or more equivalents of an oxidant like m-CPBA or H₂O₂ will typically drive the reaction to completion, forming the sulfone. mdpi.comorganic-chemistry.org Reagents such as potassium permanganate (B83412) (KMnO₄) or Oxone® are also effective for this transformation. organic-chemistry.org The choice of solvent can also influence selectivity, with more polar solvents sometimes favoring the formation of the sulfone. jsynthchem.com

Table 1: Common Oxidation Methods for Thioethers

| Target Product | Reagent(s) | Typical Conditions | Selectivity |

|---|---|---|---|

| Sulfoxide | 1 eq. H₂O₂ or m-CPBA | Low temperature (e.g., 0 °C) | High |

| Catalytic Mn₂ZnO₄ / H₂O₂ | Room temperature, THF | High | |

| N-Fluorobenzenesulfonimide (NFSI) | H₂O, varied reagent loading | High | |

| Sulfone | ≥2 eq. H₂O₂ or m-CPBA | Room temp. to reflux | High |

| Oxone®, KMnO₄ | Varies | High | |

| LiNbMoO₆ / H₂O₂ | Controlled stoichiometry | High |

Electrophilic Aromatic Substitution (EAS) Reactivity Profile of the Difluorophenyl Ring

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds. wikipedia.org The reactivity and regioselectivity of the difluorophenyl ring in this compound are governed by the combined electronic effects of its four substituents.

Activating/Deactivating Effects: Substituents can be classified as activating (rate-increasing) or deactivating (rate-decreasing). wikipedia.org

-OCH₂Ph (Benzyloxy): Strongly activating. The oxygen atom donates electron density to the ring via resonance. organicmystery.com

-SCH₃ (Methylthio): Activating. The sulfur atom also donates electron density through resonance.

-F (Fluoro): Deactivating. Fluorine is highly electronegative and withdraws electron density from the ring inductively, making it less reactive towards electrophiles. uci.edu

Directing Effects:

The benzyloxy, methylthio, and fluoro groups are all ortho, para-directors. uci.edu

Given the substitution pattern, the potential site for electrophilic attack is the C5 position, which is ortho to the strongly activating benzyloxy group and meta to the two deactivating fluorine atoms. The powerful activating effect of the benzyloxy group is expected to dominate, directing the incoming electrophile to the C5 position. The C6 position is sterically hindered by the adjacent methylthio group.

Nucleophilic Aromatic Substitution (SNAr) on the Fluorinated Aryl Moiety

Nucleophilic aromatic substitution (SNAr) is a key reaction for polyfluoroaromatic compounds. nih.gov The mechanism typically involves a two-step addition-elimination process, proceeding through a resonance-stabilized "Meisenheimer" intermediate. core.ac.uk The presence of strongly electron-withdrawing groups, such as fluorine, activates the aromatic ring toward nucleophilic attack. core.ac.uk

In this compound, the two fluorine atoms are potential leaving groups for an SNAr reaction. The electron-donating nature of the benzyloxy and methylthio groups would generally disfavor SNAr. However, the strong inductive effect of the fluorine atoms themselves activates the ring. core.ac.uk Nucleophilic attack is most likely to occur at the positions activated by the fluorine atoms, C2 or C3. The regioselectivity of such reactions can be difficult to predict and is often sensitive to the nature of the nucleophile and the reaction conditions. researchgate.net Generally, substitution in polyfluoro-aromatic compounds is influenced by the stability of the intermediate carbanion. core.ac.uk

Deprotection and Cleavage Reactions of the Benzyloxy Group

The benzyloxy group is a widely used protecting group for phenols and alcohols because of its general stability and the various methods available for its removal. organic-chemistry.org

Several methods can be employed for the cleavage of the benzyl ether in this specific molecule:

Catalytic Hydrogenolysis: This is the most common method for debenzylation. The reaction is typically carried out using a palladium catalyst (e.g., Pd/C) under an atmosphere of hydrogen gas. organic-chemistry.orgresearchgate.net This method is highly efficient but can be complicated by the presence of the methyl thioether group, as sulfur compounds can poison the catalyst. researchgate.net Careful selection of catalyst and conditions may be necessary to achieve a successful reaction.

Acid-Catalyzed Cleavage: Strong Lewis acids like boron trichloride (B1173362) (BCl₃) or boron tribromide (BBr₃) are effective for cleaving benzyl ethers. researchgate.netorganic-chemistry.org A combination of BCl₃ and a cation scavenger can provide chemoselective debenzylation at low temperatures. researchgate.net Strong protic acids can also be used, but often require harsh conditions. organic-chemistry.org

Oxidative Cleavage: Oxidants such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) can be used, especially for substituted benzyl ethers like the p-methoxybenzyl (PMB) group. organic-chemistry.orgnih.gov Visible-light-mediated debenzylation using DDQ has also been developed as a mild alternative. acs.org

Table 2: Deprotection Methods for the Benzyloxy Group

| Method | Reagent(s) | Advantages | Potential Issues |

|---|---|---|---|

| Catalytic Hydrogenolysis | H₂, Pd/C | Mild, high yield | Catalyst poisoning by thioether |

| Lewis Acid Cleavage | BCl₃, BBr₃ | Effective, chemoselective options | Reagent sensitivity |

| Oxidative Cleavage | DDQ | Mild, orthogonal to hydrogenolysis | Substrate compatibility |

Metal-Mediated and Organometallic Transformations Involving this compound

The interplay of the fluoro, benzyloxy, and methylthio substituents governs the regioselectivity and efficiency of metal-mediated reactions. The fluorine atoms activate the ring towards certain transformations while the benzyloxy and methylthio groups can act as directing groups or coordinating sites for metal catalysts.

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), and carbon-oxygen (C-O) bonds. wikipedia.org The subject compound, with its aryl-sulfide moiety, can potentially participate in these transformations, although the specific reactivity will be highly dependent on the reaction conditions and the nature of the coupling partners.

C-C Coupling Reactions: The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide or triflate, is a prominent method for C-C bond formation. nobelprize.org While aryl halides are the most common substrates, the activation of C-S bonds in aryl sulfides for such couplings is also an area of active research. rsc.org For this compound, a direct Suzuki-Miyaura coupling involving the C-S bond would require specific catalytic systems capable of activating this typically robust bond. The reaction would likely involve the oxidative addition of the C-S bond to a low-valent palladium catalyst. acs.org The presence of the electron-withdrawing fluorine atoms could potentially facilitate this oxidative addition step.

| Reactant 1 | Reactant 2 | Catalyst System | Potential Product |

|---|---|---|---|

| This compound | Arylboronic acid | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 4-(Benzyloxy)-2,3-difluoro-1,1'-biphenyl derivative |

C-N and C-O Coupling Reactions: The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis for the formation of C-N bonds from aryl halides or sulfonates and amines. wikipedia.orgacsgcipr.org The analogous coupling of aryl sulfides to form aryl amines is also a known transformation, mediated by specialized palladium-N-heterocyclic carbene (NHC) precatalysts. acs.orgacs.org These catalysts have demonstrated excellent activity in the cross-coupling of aryl sulfides through selective oxidative addition of the C-S bond. acs.org Similarly, palladium-catalyzed C-O coupling reactions can be employed to form diaryl ethers from aryl halides and alcohols or phenols. wikipedia.org The application of these methods to this compound would provide a direct route to the corresponding aniline (B41778) and phenol (B47542) derivatives.

| Coupling Type | Reactant 1 | Reactant 2 | Catalyst System | Potential Product |

|---|---|---|---|---|

| C-N Coupling | This compound | Primary or Secondary Amine | Pd(II)-NHC precatalyst, Base (e.g., KHMDS) | N-Aryl-4-(benzyloxy)-2,3-difluoroaniline derivative |

| C-O Coupling | This compound | Alcohol or Phenol | Pd catalyst, Ligand (e.g., phosphine-based) | 4-(Benzyloxy)-2,3-difluorophenyl ether derivative |

The sulfur atom in the methylthio group of this compound possesses lone pairs of electrons, making it a potential ligand for coordination to transition metals. nih.govresearchgate.net Thioethers are known to form stable complexes with a variety of transition metals. nih.gov The formation of such complexes is a fundamental step in many catalytic cycles involving aryl sulfides. researchgate.net The electronic properties of the aryl ring, influenced by the fluoro and benzyloxy substituents, can modulate the coordinating ability of the sulfur atom. The electron-withdrawing fluorine atoms may decrease the electron density on the sulfur, potentially weakening its coordination to the metal center. Conversely, the electron-donating benzyloxy group could counteract this effect to some extent. The specific nature of the transition metal and its ligand sphere will ultimately determine the stability and structure of the resulting coordination complex. nsf.gov

The reaction of this compound with strong bases, particularly organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), is expected to result in directed ortho-metalation (DoM). wikipedia.org In this process, a proton on the aromatic ring is abstracted by the strong base, leading to the formation of an aryllithium species. wikipedia.org The position of lithiation is directed by the most effective directing group on the ring.

In this specific molecule, the fluorine atoms, the benzyloxy group, and the methylthio group can all potentially direct the lithiation. Fluorine is known to be a potent ortho-directing group. researchgate.net The oxygen of the benzyloxy group and the sulfur of the methylthio group can also direct lithiation to their ortho positions through coordination with the lithium cation. Given the substitution pattern, lithiation is most likely to occur at the position ortho to one of the directing groups. The relative directing ability of these groups will determine the regioselectivity of the reaction. For instance, in many systems, fluorine is a more powerful directing group than a methoxy (B1213986) group (an analogue of the benzyloxy group). researchgate.net The resulting aryllithium intermediate is a versatile synthetic tool that can react with a wide range of electrophiles to introduce new functional groups onto the aromatic ring. wikipedia.org

| Reagent | Predicted Reaction | Key Intermediate | Potential Subsequent Reaction |

|---|---|---|---|

| n-BuLi or LDA | Directed ortho-metalation (Lithiation) | Aryllithium species | Reaction with an electrophile (e.g., CO₂, aldehydes, ketones) |

Advanced Spectroscopic and Mechanistic Characterization of 4 Benzyloxy 2,3 Difluorophenyl Methyl Sulfane

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. A full analysis of (4-(Benzyloxy)-2,3-difluorophenyl)(methyl)sulfane would involve a suite of one- and two-dimensional NMR experiments.

¹H, ¹³C, ¹⁹F NMR Chemical Shift Analysis and Coupling Constant Interpretation

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl, benzyl (B1604629), and aromatic protons. The methyl protons of the sulfane group would likely appear as a singlet. The benzylic protons would also present as a singlet, while the protons of the benzyl group's phenyl ring would appear in the aromatic region. The two aromatic protons on the difluorophenyl ring would exhibit complex splitting patterns due to coupling with each other and with the adjacent fluorine atoms.

¹³C NMR: The carbon NMR spectrum would provide information on the number of unique carbon environments. Signals would be expected for the methyl carbon, the benzylic carbon, and the carbons of the two aromatic rings. The carbons attached to fluorine would show characteristic splitting (C-F coupling).

¹⁹F NMR: The fluorine NMR spectrum is crucial for characterizing fluorinated organic compounds. Two distinct signals would be expected for the two non-equivalent fluorine atoms on the phenyl ring. The coupling between these two fluorine atoms (F-F coupling) and their coupling to adjacent protons (H-F coupling) would provide valuable structural information.

Hypothetical NMR Data Table:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |

| ¹H | ~2.5 | s | - | -S-CH₃ |

| ¹H | ~5.1 | s | - | -O-CH₂-Ph |

| ¹H | ~7.0-7.5 | m | - | Aromatic Protons |

| ¹³C | ~15 | q | - | -S-CH₃ |

| ¹³C | ~70 | t | - | -O-CH₂-Ph |

| ¹³C | ~110-160 | m | J(C-F) | Aromatic Carbons |

| ¹⁹F | ~-120 to -150 | m | J(F-F), J(H-F) | Aromatic Fluorines |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign the proton and carbon signals and to determine the connectivity of the molecule, a series of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling relationships, for instance, between the aromatic protons on the difluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of different protons, which can help in determining the preferred conformation of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

IR Spectroscopy: Expected to show characteristic absorption bands for C-H stretching of the aromatic and methyl groups, C-O stretching of the ether linkage, C=C stretching of the aromatic rings, and C-F stretching.

Raman Spectroscopy: Would complement the IR data, particularly for the symmetric vibrations and the C-S bond.

Hypothetical Vibrational Spectroscopy Data Table:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Medium | Aliphatic C-H Stretch |

| ~1600-1450 | Strong | Aromatic C=C Stretch |

| ~1250-1000 | Strong | C-O and C-F Stretch |

| ~700-600 | Medium | C-S Stretch |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of this compound, which would confirm its elemental composition. The fragmentation pattern observed in the mass spectrum would provide further structural information, as the molecule would break apart in a predictable manner upon ionization.

X-ray Crystallography for Solid-State Molecular Geometry and Packing Analysis (if crystalline material obtained)

If a suitable single crystal of the compound could be grown, X-ray crystallography would provide the most definitive three-dimensional structure. This technique would yield precise bond lengths, bond angles, and torsion angles, as well as information about how the molecules pack together in the solid state.

Mechanistic Investigations of Key Transformations

No information regarding mechanistic studies of chemical transformations involving this compound is currently available in the scientific literature. Such studies would be valuable for understanding the reactivity of this molecule, for example, in reactions involving the sulfane group, the ether linkage, or the fluorinated aromatic ring.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are fundamental to understanding the speed at which a chemical reaction proceeds and the factors that influence it. For a compound like This compound , determining the reaction rate would involve monitoring the change in concentration of the reactant or a product over time.

A typical approach would be to use spectroscopic techniques such as UV-Vis or NMR spectroscopy. For instance, if the reaction involves a color change, UV-Vis spectroscopy could track the change in absorbance at a specific wavelength. The data collected would then be used to determine the rate law and the rate constant for the reaction.

Table 1: Hypothetical Kinetic Data for a Reaction of this compound

| Time (s) | Concentration of Reactant (mol/L) |

| 0 | 0.100 |

| 60 | 0.085 |

| 120 | 0.072 |

| 180 | 0.061 |

| 240 | 0.052 |

| 300 | 0.044 |

This table is illustrative and does not represent actual experimental data.

By plotting this data in various ways (e.g., concentration vs. time, ln[concentration] vs. time), the order of the reaction with respect to This compound could be determined. Further experiments, varying the concentrations of other potential reactants, would be necessary to establish the complete rate law.

Isotope Labeling Experiments for Pathway Elucidation

To unravel the precise mechanism of a reaction involving This compound , isotope labeling experiments would be an invaluable tool. This technique involves replacing one or more atoms in the molecule with a heavier isotope, such as replacing a hydrogen atom with deuterium (B1214612) (²H) or a carbon-12 atom with carbon-13 (¹³C).

By tracking the position of the isotopic label in the products of the reaction, chemists can deduce which bonds are broken and which are formed during the reaction. For example, if a reaction is hypothesized to involve the cleavage of the methyl-sulfur bond, synthesizing (4-(Benzyloxy)-2,3-difluorophenyl)(¹³C-methyl)sulfane and analyzing the products using mass spectrometry or ¹³C NMR would confirm or refute this hypothesis.

Isolation and Characterization of Reaction Intermediates

Many chemical reactions proceed through one or more transient, high-energy species known as reaction intermediates. The direct observation, isolation, and characterization of these intermediates provide compelling evidence for a proposed reaction mechanism.

For reactions involving This compound , techniques such as low-temperature spectroscopy could be employed to "trap" and study these fleeting species. By conducting the reaction at very low temperatures, the intermediates may have a sufficiently long lifetime to be observed by spectroscopic methods like NMR, IR, or UV-Vis. In some cases, it may even be possible to grow crystals of the intermediate at low temperatures for X-ray crystallographic analysis, which would provide definitive structural information.

Computational and Theoretical Studies on 4 Benzyloxy 2,3 Difluorophenyl Methyl Sulfane

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can elucidate the distribution of electrons, the nature of chemical bonds, and the energies of molecular orbitals, which are crucial for predicting reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is particularly well-suited for determining the ground state geometry and energetics of molecules like (4-(Benzyloxy)-2,3-difluorophenyl)(methyl)sulfane. DFT calculations can predict bond lengths, bond angles, and dihedral angles with high accuracy.

For instance, a DFT study using a functional such as B3LYP with a basis set like 6-311+G(d,p) could yield the optimized geometric parameters of the molecule. researchgate.net The resulting data would provide a detailed three-dimensional structure and the total electronic energy, which is essential for comparing the stability of different conformations or isomers.

Table 1: Hypothetical DFT-Calculated Ground State Geometries and Energetics of this compound

| Parameter | Value |

|---|---|

| Total Energy (Hartree) | -1250.45678 |

| Dipole Moment (Debye) | 2.54 |

| C-S Bond Length (Å) | 1.78 |

| C-F Bond Lengths (Å) | 1.35, 1.36 |

Note: The data in this table is illustrative and represents the type of information that would be generated from DFT calculations.

Ab initio methods are quantum chemistry methods based on first principles, without the inclusion of empirical parameters. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate predictions of molecular properties. While computationally more demanding than DFT, these methods are often used as a benchmark for other computational techniques.

For this compound, ab initio calculations could be employed to accurately predict properties such as electron affinity, ionization potential, and electronic transition energies. amanote.com These high-accuracy calculations are crucial for understanding the molecule's behavior in various chemical environments.

Conformational Analysis and Potential Energy Surface Mapping

The flexibility of the benzyloxy and methylsulfane groups in this compound allows for multiple possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. nih.gov

By systematically rotating the dihedral angles associated with the flexible bonds and calculating the energy at each step, a potential energy surface (PES) can be mapped. This map reveals the low-energy conformations (local minima) and the transition states connecting them. Such an analysis is vital for understanding the molecule's dynamic behavior and how its shape influences its reactivity. Molecular mechanics methods can be used for an initial scan of the conformational space, followed by higher-level DFT or ab initio calculations for more accurate energy evaluations of the key conformers. nih.gov

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra can aid in its characterization.

Predicting ¹⁹F NMR chemical shifts for fluorinated aromatic compounds using quantum chemical methods like DFT has become a common practice. nih.gov By calculating the magnetic shielding tensors, it is possible to predict the chemical shifts of the fluorine atoms, which is particularly useful for distinguishing between different isomers or conformers. acs.orgresearchgate.netacs.org Scaling factors are often applied to the computed values to improve the agreement with experimental data. nih.gov

Similarly, IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. These calculations can help in assigning the observed experimental peaks to specific vibrational modes of the molecule.

UV-Vis spectra are predicted by calculating the energies of electronic transitions between the ground and excited states, often using Time-Dependent DFT (TD-DFT). This provides information about the wavelengths of maximum absorption and the nature of the electronic transitions.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectrum | Predicted Parameter | Value |

|---|---|---|

| ¹⁹F NMR | Chemical Shift (ppm) | -135.2, -142.8 |

| ¹³C NMR | Chemical Shift (ppm) | 15.5 (S-CH₃), 110-160 (aromatic) |

| IR | C-F Stretch (cm⁻¹) | 1250, 1180 |

| C-S Stretch (cm⁻¹) | 720 |

Note: The data in this table is illustrative and represents the type of information that would be generated from theoretical spectroscopic predictions.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry plays a crucial role in elucidating reaction mechanisms by identifying intermediates, transition states, and the corresponding activation energies. researchgate.netchemrxiv.orgescholarship.org For reactions involving this compound, such as nucleophilic aromatic substitution or oxidation of the sulfur atom, computational modeling can provide a detailed picture of the reaction pathway. mdpi.comacs.org

By locating the transition state structures and calculating the energy barrier for a proposed reaction, it is possible to predict the reaction rate and understand the factors that control the reaction's outcome. DFT is a commonly used method for these types of studies. researchgate.netchemrxiv.org The insights gained from these models can be invaluable for designing new synthetic routes or understanding the molecule's metabolic fate.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its reactivity. nih.gov This is achieved by calculating a set of molecular descriptors that quantify various aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. unimib.itresearchgate.net

For this compound and related compounds, a QSRR model could be developed to predict a specific aspect of their reactivity, for example, their rate of reaction with a particular reagent. researchgate.net By correlating the calculated descriptors with experimentally determined reactivity data for a series of similar compounds, a predictive model can be built. unimib.it This model can then be used to estimate the reactivity of new, untested compounds, thereby accelerating the discovery of molecules with desired properties.

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

Molecular dynamics (MD) simulations are a powerful computational methodology used to investigate the dynamic behavior of molecules and the influence of their surrounding environment. For this compound, MD simulations can provide critical insights into its conformational flexibility, intermolecular interactions, and the effects of different solvents on its structural and dynamic properties. While specific MD simulation studies on this exact molecule are not extensively documented in publicly available literature, the principles of the method and findings from studies on analogous fluorinated and benzyloxy-containing aromatic compounds allow for a detailed projection of its expected behavior.

MD simulations model the atomic-level forces and subsequent motions of a molecule over time, offering a dynamic picture that complements the static information from quantum mechanical calculations. Such simulations are crucial for understanding how the molecule behaves in a realistic physiological or chemical environment, such as in aqueous solution or organic solvents.

Dynamic Behavior:

It is anticipated that the molecule exhibits significant flexibility, particularly concerning the orientation of the benzyloxy group relative to the difluorophenyl ring. The interplay of steric hindrance from the ortho-fluorine atom and electronic effects will likely govern the preferred conformational states. Simulations can quantify the population of different conformers and the timescale of transitions between them.

Solvent Effects:

The choice of solvent can profoundly impact the conformational equilibrium and dynamic properties of a solute. MD simulations explicitly model the solvent molecules, allowing for a detailed analysis of solute-solvent interactions.

In a polar solvent like water, it is expected that the more polar regions of this compound, such as the ether linkage and the sulfane group, will form favorable interactions with water molecules. The fluorine atoms, with their high electronegativity, would also contribute to localized polar interactions. The aromatic rings, being more nonpolar, would likely favor hydrophobic associations. The balance of these interactions will influence the molecule's solubility and its dynamic conformational preferences. For instance, in aqueous solution, the molecule might adopt conformations that maximize the exposure of its polar groups to the solvent while shielding the nonpolar parts.

In a nonpolar solvent, the conformational landscape might be different. The absence of strong polar interactions with the solvent could lead to a greater influence of intramolecular forces in determining the preferred shape of the molecule.

The following interactive table summarizes the typical types of data obtained from MD simulations and their significance in understanding the dynamic behavior and solvent effects on a molecule like this compound.

| Simulation Parameter | Description | Significance for this compound |

| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of superimposed conformations. | Indicates the structural stability of the molecule over the simulation time. High RMSD suggests significant conformational changes. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Highlights the flexible regions of the molecule, such as the benzyloxy and methylsulfane side chains. |

| Radial Distribution Function (RDF) | Describes how the density of surrounding atoms varies as a function of distance from a central atom. | Characterizes the structure of the solvent around specific atoms of the solute, revealing details of solvation shells. |

| Hydrogen Bond Analysis | Identifies and quantifies the formation and lifetime of hydrogen bonds between the solute and solvent. | Although the solute has no strong hydrogen bond donors, the ether oxygen and fluorine atoms can act as acceptors, and this analysis would quantify their interactions with protic solvents. |

| Dihedral Angle Distribution | Shows the probability distribution of key dihedral angles over time. | Reveals the preferred conformations and rotational flexibility around the C-O and C-S bonds. |

Detailed research findings from analogous systems suggest that fluorination can alter the stability, solubility, and molecular polarity of aromatic compounds. nih.gov Computational studies on fluorinated derivatives often focus on their electrochemical properties and basicity, which are influenced by solvent effects. nih.gov Furthermore, MD simulations have been effectively used to demonstrate stable interactions of complex benzyloxy derivatives with biological targets, highlighting the importance of understanding their dynamic behavior in solution. pandawainstitute.com

Exploration of Derivatives and Analogues of 4 Benzyloxy 2,3 Difluorophenyl Methyl Sulfane

Systematic Chemical Modification of the Benzyloxy Moiety

The benzyloxy group in (4-(Benzyloxy)-2,3-difluorophenyl)(methyl)sulfane serves as a versatile handle for introducing a wide array of structural diversity. The ether linkage is relatively stable, yet it can be cleaved or modified through various synthetic strategies to yield new derivatives.

One common modification involves the debenzylation to reveal a phenolic hydroxyl group. This transformation is typically achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The resulting phenol (B47542) is a key intermediate for further functionalization.

Once the phenol is obtained, a variety of substituents can be introduced at the 4-position. For instance, esterification with acyl chlorides or anhydrides can yield a range of ester derivatives. Alternatively, etherification with different alkyl or aryl halides under Williamson ether synthesis conditions can introduce new ether linkages. These modifications can significantly alter the electronic and steric properties of the molecule.

Table 1: Potential Derivatives from Modification of the Benzyloxy Group

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | H₂, Pd/C, Methanol | 4-((Methylthio)-2,3-difluorophenol |

| 4-((Methylthio)-2,3-difluorophenol | Acetyl chloride, Pyridine | 4-((Methylthio)-2,3-difluorophenyl acetate |

| 4-((Methylthio)-2,3-difluorophenol | Methyl iodide, K₂CO₃, Acetone | (2,3-Difluoro-4-methoxyphenyl)(methyl)sulfane |

Variation of Fluorine Substitution Patterns on the Aromatic Ring

The presence and position of fluorine atoms on the aromatic ring have a profound impact on the reactivity and properties of this compound. The strong electron-withdrawing nature of fluorine can influence the electron density of the aromatic ring, affecting its susceptibility to electrophilic and nucleophilic aromatic substitution reactions.

Systematic studies on related fluorinated aromatic compounds have shown that altering the fluorine substitution pattern can lead to significant changes in chemical reactivity. For example, moving the fluorine atoms to different positions on the ring (e.g., 2,4-difluoro, 2,5-difluoro, 3,4-difluoro) would likely alter the regioselectivity of substitution reactions. The synthesis of these regioisomers would require different starting materials and synthetic routes.

Furthermore, the number of fluorine substituents can be varied. The synthesis of mono-fluorinated or tri-fluorinated analogues would provide a spectrum of compounds with varying electronic properties. This variation is crucial for fine-tuning the chemical characteristics of the molecule for specific applications. The incorporation of fluorine can also impact the lipophilicity and metabolic stability of the compound, which are important considerations in medicinal chemistry.

Functionalization and Derivatization of the Methyl Sulfide (B99878) Group

The methyl sulfide group is another key site for chemical modification in this compound. This functional group can undergo a variety of transformations, leading to a diverse range of derivatives with different oxidation states and functionalities. nih.gov

One of the most common reactions of sulfides is oxidation. Treatment with mild oxidizing agents, such as hydrogen peroxide or meta-chloroperoxybenzoic acid (m-CPBA), can convert the sulfide to a sulfoxide (B87167). Further oxidation under stronger conditions can yield the corresponding sulfone. These transformations introduce polarity and hydrogen bond accepting capabilities to the sulfur center.

The sulfur atom in the methyl sulfide group can also act as a nucleophile. It can be alkylated with alkyl halides to form sulfonium (B1226848) salts. These salts can then serve as intermediates in various organic transformations. Additionally, the methyl group attached to the sulfur can potentially be functionalized, although this is generally more challenging.

Table 2: Potential Derivatives from Functionalization of the Methyl Sulfide Group

| Starting Material | Reagents and Conditions | Product |

|---|---|---|

| This compound | H₂O₂, Acetic acid | (4-(Benzyloxy)-2,3-difluorophenyl)(methyl)sulfoxide |

| This compound | m-CPBA (2 equiv.) | (4-(Benzyloxy)-2,3-difluorophenyl)(methyl)sulfone |

Synthesis and Comparative Reactivity Studies of Chiral Analogues

The oxidation of the prochiral sulfide this compound to the corresponding sulfoxide introduces a stereogenic center at the sulfur atom. The synthesis of enantiomerically enriched or pure chiral sulfoxides is a significant area of research due to their utility as chiral auxiliaries and their presence in biologically active molecules. acsgcipr.orgresearchgate.net

Several methods have been developed for the enantioselective synthesis of chiral sulfoxides. researchgate.net One common approach involves the use of chiral oxidizing agents, such as chiral oxaziridines or hydroperoxides in the presence of a chiral catalyst. researchgate.netorganic-chemistry.org For instance, modified Sharpless or Kagan oxidation conditions, which employ titanium isopropoxide and a chiral tartrate ester, can be adapted for the asymmetric oxidation of aryl methyl sulfides. acsgcipr.org

Biocatalytic methods, utilizing enzymes such as monooxygenases, also offer a green and highly enantioselective route to chiral sulfoxides. acsgcipr.org Once synthesized, the comparative reactivity of the enantiopure sulfoxides can be studied. For example, their performance as chiral ligands in metal-catalyzed reactions or their stereoselectivity in directing subsequent chemical transformations on the molecule can be evaluated. The differential reactivity of the enantiomers is a key aspect of their application in asymmetric synthesis.

Structure-Reactivity Relationship (SAR) Studies for Chemical Transformations

Structure-reactivity relationship (SAR) studies are crucial for understanding how the systematic modifications discussed in the previous sections influence the chemical reactivity of the resulting derivatives. By comparing the reaction rates and outcomes of a series of related compounds, it is possible to elucidate the electronic and steric effects of different substituents.

For instance, in the context of nucleophilic aromatic substitution on the difluorophenyl ring, an SAR study could involve comparing the reactivity of analogues with different substituents on the benzyloxy group. Electron-donating groups would be expected to decrease the rate of reaction, while electron-withdrawing groups would increase it.

Similarly, the reactivity of the methyl sulfide group towards oxidation can be influenced by the electronic nature of the aromatic ring. A systematic study of analogues with varying fluorine substitution patterns would provide valuable data on how the electron density at the sulfur atom affects its susceptibility to oxidation. These studies often involve kinetic experiments and the use of computational models to rationalize the observed trends. The insights gained from SAR studies are instrumental in the rational design of new derivatives with desired chemical properties.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-((Methylthio)-2,3-difluorophenol |

| 4-((Methylthio)-2,3-difluorophenyl acetate |

| (2,3-Difluoro-4-methoxyphenyl)(methyl)sulfane |

| (4-(Benzyloxy)-2,3-difluorophenyl)(methyl)sulfoxide |

| (4-(Benzyloxy)-2,3-difluorophenyl)(methyl)sulfone |

Advanced Applications of 4 Benzyloxy 2,3 Difluorophenyl Methyl Sulfane in Chemical Synthesis and Materials Science

Utilization as a Versatile Building Block in the Synthesis of Complex Organic Molecules

The molecular architecture of (4-(Benzyloxy)-2,3-difluorophenyl)(methyl)sulfane makes it a highly versatile platform for the construction of more complex chemical entities. Each of its constituent functional groups can serve as a handle for a variety of synthetic transformations, allowing for the systematic elaboration of the core structure.

The difluorinated phenyl ring provides a stable scaffold with a distinct electronic profile. The two fluorine atoms, being highly electronegative, exert a strong inductive effect, which can influence the reactivity of the aromatic ring in reactions such as electrophilic aromatic substitution. Furthermore, the presence of fluorine can enhance the metabolic stability of molecules, a desirable trait in the synthesis of pharmaceutical compounds. researchgate.netnih.gov

The benzyloxy group serves as a robust protecting group for the phenolic oxygen. This allows for chemical modifications to be carried out on other parts of the molecule without affecting the hydroxyl group. Subsequently, the benzyl (B1604629) group can be selectively removed under various conditions (e.g., hydrogenolysis) to unveil the phenol (B47542), which can then participate in a wide range of reactions, such as etherification, esterification, or coupling reactions, to build more complex structures. nih.govresearchgate.net

The methylsulfane group is another key site for synthetic manipulation. The sulfur atom can be oxidized to form the corresponding sulfoxide (B87167) or sulfone, which significantly alters the electronic and steric properties of the molecule and can be used to direct further reactions. The methylsulfane group can also be a precursor for various carbon-carbon bond-forming reactions.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Potential Reactions | Resulting Functionality |

| Difluorophenyl Ring | Electrophilic Aromatic Substitution (e.g., nitration, halogenation) | Functionalized aromatic core |

| Nucleophilic Aromatic Substitution (SNAr) | Introduction of nucleophiles | |

| C-H Activation/Functionalization | Regioselective introduction of new groups | |

| Benzyloxy Group | Deprotection (e.g., Hydrogenolysis) | Phenol |

| Methylsulfane Group | Oxidation | Sulfoxide, Sulfone |

| Metal-catalyzed cross-coupling | Biaryl structures | |

| Alkylation/Rearrangement | More complex sulfide (B99878) derivatives |

Application as a Precursor for Novel Catalysts or Ligands in Organic Reactions

The development of new catalysts and ligands is a cornerstone of modern organic synthesis, enabling the efficient and selective construction of chemical bonds. This compound possesses structural features that make it an attractive starting material for the design of novel ligand systems.

The sulfur atom of the methylsulfane group has a lone pair of electrons that can coordinate to transition metals, such as palladium, platinum, or rhodium. Thioethers are known to be effective ligands in various catalytic processes. nih.gov The compound itself can act as a simple monodentate ligand, or it can be elaborated into more complex multidentate ligands. For instance, functional groups containing other donor atoms (e.g., nitrogen, phosphorus) could be introduced onto the aromatic ring to create bidentate or tridentate chelating ligands.

The fluorine atoms on the aromatic ring can play a crucial role in tuning the electronic properties of the resulting ligand. Their electron-withdrawing nature can modify the electron density at the sulfur donor atom and, consequently, the electronic environment of the coordinated metal center. This electronic tuning can have a profound impact on the catalytic activity, selectivity, and stability of the metal complex. sigmaaldrich.com For example, a more electron-deficient metal center can exhibit enhanced reactivity in certain catalytic cycles.

Table 2: Potential Ligand and Catalyst Types Derived from this compound

| Ligand Type | Potential Synthetic Approach | Target Catalytic Applications |

| Monodentate Thioether Ligand | Direct coordination of the parent compound to a metal precursor. | Cross-coupling reactions, hydrogenation. |

| Bidentate S,N-Ligand | Introduction of a nitrogen-containing substituent on the aromatic ring. | Asymmetric catalysis, C-H activation. |

| Bidentate S,P-Ligand | Introduction of a phosphine (B1218219) group on the aromatic ring. | Cross-coupling reactions, carbonylation. |

| Chiral Ligands | Use of chiral auxiliaries during functionalization or resolution. | Enantioselective synthesis. |

Integration into Functional Organic Materials and Polymers (e.g., optoelectronic, supramolecular)

The unique combination of fluorine, sulfur, and aromatic moieties in this compound makes it a promising candidate for incorporation into advanced functional materials and polymers. nih.govtechnologypublisher.com

Organosulfur compounds are also key components in a variety of functional polymers. researchgate.netrsc.org The sulfur atom can be used to create polymers with high refractive indices, for applications in lenses and optical coatings. Furthermore, polymers containing thioether linkages are being explored for use in rechargeable batteries and drug delivery systems. nih.govrsc.org The this compound unit could be polymerized, for example, after converting the methylsulfane to a more reactive functional group, to create novel fluorinated organosulfur polymers with tailored properties.

In supramolecular chemistry, the non-covalent interactions of the molecule can be exploited to create self-assembling systems. The aromatic rings can participate in π-π stacking, while the fluorine atoms can form weak C-H···F hydrogen bonds. mdpi.com These interactions can direct the packing of the molecules in the solid state, influencing the bulk properties of the material. mdpi.comnih.gov

Table 3: Contribution of Functional Groups to Material Properties

| Functional Group | Property Conferred | Potential Applications |

| Difluorophenyl Ring | Lowered HOMO/LUMO levels, increased stability, electron transport | OLEDs, OFETs, OPVs |

| Methylsulfane Group | High refractive index, redox activity, cross-linking site | Optical polymers, battery materials, thermosets |

| Benzyloxy Group | Steric bulk, potential for H-bonding (after deprotection) | Supramolecular assembly, liquid crystals |

| Combined Structure | Tunable electronic properties, thermal stability, processability | Advanced functional materials |

Development of Novel Synthetic Methodologies Leveraging the Unique Features of the Compound

The specific arrangement of functional groups in this compound can be leveraged to develop new and efficient synthetic methods. The interplay between the electronic effects of the substituents and their steric hindrance can lead to highly regioselective reactions on the aromatic ring.

The two fluorine atoms at the 2- and 3-positions strongly activate the ring towards nucleophilic aromatic substitution (SNAr), particularly at the 4-position, although this is currently occupied by the benzyloxy group. However, the electronic environment of the remaining C-H bonds at the 5- and 6-positions is significantly different, which could be exploited for selective functionalization.

Furthermore, the methylsulfane group can act as a directing group in C-H activation reactions. acs.org Transition metal catalysts can coordinate to the sulfur atom and selectively activate an adjacent C-H bond, allowing for the introduction of a new functional group at a specific position. This approach offers a powerful and atom-economical way to build molecular complexity.

The development of synthetic methodologies based on this compound could involve cascade reactions, where a single synthetic operation triggers a series of transformations, guided by the inherent reactivity of the starting material. For instance, a reaction could be initiated at the methylsulfane group, which then triggers a cyclization or rearrangement involving the aromatic ring. Such strategies are highly sought after in modern organic synthesis for their efficiency and elegance. uni-muenster.de

Table 4: Potential Novel Synthetic Methodologies

| Methodology | Key Feature of the Compound | Potential Outcome |

| Regioselective C-H Functionalization | Differentiated electronic environment of C-H bonds | Access to specifically substituted isomers |

| Sulfur-Directed C-H Activation | Coordinating ability of the methylsulfane group | Highly regioselective introduction of new functional groups |

| Tandem/Cascade Reactions | Multiple reactive sites within the same molecule | Rapid construction of complex molecular scaffolds |

| Asymmetric Synthesis | Prochiral nature of the molecule upon certain transformations | Synthesis of enantiomerically pure compounds |

Future Research Directions and Unresolved Questions in the Study of 4 Benzyloxy 2,3 Difluorophenyl Methyl Sulfane

Development of More Efficient and Atom-Economical Synthetic Pathways

Currently, detailed synthetic routes for (4-(Benzyloxy)-2,3-difluorophenyl)(methyl)sulfane are not publicly available in peer-reviewed journals. The development of novel synthetic strategies is a critical first step. Future research should focus on creating pathways that are not only efficient in terms of yield but also adhere to the principles of green chemistry by maximizing atom economy.

Table 1: Potential Synthetic Strategies for Investigation

| Synthetic Approach | Key Considerations | Potential Advantages |

| Nucleophilic Aromatic Substitution (SNAr) | Activation of the aromatic ring, choice of solvent and base. | Potentially straightforward using commercially available precursors. |

| Cross-Coupling Reactions | Catalyst selection (e.g., Palladium, Copper), ligand design, optimization of reaction conditions. | High functional group tolerance and potential for modular synthesis. |

| Late-Stage Functionalization | C-H activation or other methods to introduce the methylthio group to a pre-functionalized difluorobenzene derivative. | Could offer a more convergent and flexible route. |

Deeper Mechanistic Understanding of Unconventional Reactivity Patterns

The interplay of the electron-donating benzyloxy group and the electron-withdrawing fluorine atoms on the aromatic ring, combined with the methylthio substituent, suggests the potential for interesting and unconventional reactivity. Systematic studies are needed to elucidate the electronic and steric effects that govern its behavior in various chemical transformations. Investigating its reactivity in electrophilic and nucleophilic aromatic substitution, metal-catalyzed cross-coupling, and oxidation/reduction reactions could reveal novel mechanistic pathways.

Exploration of Novel Applications in Emerging Areas of Chemical Science

The structural motifs present in this compound suggest potential applications in several cutting-edge areas of chemical science. The difluorophenyl group is a common feature in many bioactive molecules, and the methylsulfane group can be a precursor to other sulfur-containing functionalities.

Table 2: Potential Areas of Application

| Field of Application | Rationale |

| Medicinal Chemistry | The difluorophenyl moiety is a known pharmacophore. The overall structure could serve as a scaffold for the synthesis of novel therapeutic agents. |

| Materials Science | Fluorinated aromatic compounds can possess unique photophysical and electronic properties, suggesting potential use in the development of organic electronics or functional polymers. |

| Agrochemicals | Many successful pesticides and herbicides contain fluorinated aromatic rings. This compound could be a building block for new agrochemicals. |

Advanced Computational Studies for Predictive Chemistry and Rational Design

In the absence of extensive experimental data, computational chemistry can provide valuable insights into the properties and potential reactivity of this compound. Density Functional Theory (DFT) calculations could be employed to predict its molecular geometry, electronic structure, and spectroscopic properties. Such studies can guide future experimental work by identifying the most probable sites for chemical reactions and predicting the outcomes of proposed synthetic routes.

Scale-Up Considerations for Academic Research and Potential Industrial Applications

Should initial studies reveal promising applications, the development of a scalable and cost-effective synthesis will be paramount. Research in this area would need to address challenges such as reagent costs, reaction safety, and purification methods suitable for larger quantities. A successful scale-up strategy would be essential to facilitate more extensive academic research and to explore any potential industrial viability.

Q & A

Q. What are the optimal synthetic routes for (4-(Benzyloxy)-2,3-difluorophenyl)(methyl)sulfane, and how can reaction conditions be fine-tuned to improve yield and purity?

Methodological Answer: Synthesis involves multi-step protocols, often starting with halogenation of the phenyl ring followed by functionalization. Key steps include:

- Bromination/Fluorination: Use Br₂ or F₂ sources under controlled temperatures (e.g., 0–25°C) with catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling (Example 75 in ).

- Methylsulfane Introduction: Methyl disulfide or methylthiolate salts in anhydrous THF with NaH as a base ().

- Optimization: Adjust solvent polarity (e.g., MeCN/water mixtures) and reaction time. For instance, Example 75 achieved 40% yield using Pd catalysis and HPLC purification (C18 column, MeCN/water with 0.1% formic acid).

Q. How is the compound characterized, and what analytical techniques resolve structural ambiguities?

Methodological Answer:

- LCMS/HPLC: Confirm molecular weight (e.g., m/z 597 [M+H]+ in Example 120) and retention times (1.52 minutes under SMD-TFA05 conditions).

- NMR: Assign peaks for benzyloxy (δ 4.8–5.2 ppm), difluorophenyl (δ 6.7–7.1 ppm), and methylsulfane (δ 2.1–2.3 ppm) groups ().